molecular formula C14H19NO3 B8524059 1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone

1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone

Cat. No. B8524059
M. Wt: 249.30 g/mol
InChI Key: JRJREUSQOQLGNK-UHFFFAOYSA-N
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Patent
US05700809

Procedure details

1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl )ethanone (14.75 g, 59 mmol) was dissolved in hydrochloric acid (250 mg, 6M) and refluxed for 12 hours. The reaction mixture was cooled in ice and basified with sodium hydroxide solution (155 ml, 10M), then extracted with dichloromethane (2×500 ml). The extractions were combined, dried (MgSO4), and concentrated in vacuo. The crude product was purified by flash chromatography eluting with 10% methanol in dichloromethane, containing 1% aqueous ammonia. Concentration of the appropriate fractions gave 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine (2.65 g, 24%) as a tan solid; δH (DMSO-d6) 2.3 (2H, m, tetrahydropyridinyl CH2), 2.9 (2H, t, J 5.6 Hz, tetrahydropyridinyl CH2), 3.4 (2H, d, J 3.4 Hz, tetrahydropyridinyl CH2), 3.7 (3H, s, ArOCH3), 6.1 (1H, m, CH=CR), 6.9 (2H, d, J 9.6 Hz, ArH), 7.3 (2H, d, J 9.6 Hz, ArH), and 9.6 (1H, br s, NH).
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
solvent
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[CH2:7][CH2:6][N:5](C(=O)C)[CH2:4][CH2:3]1.[OH-].[Na+]>Cl>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:2]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]=2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.75 g
Type
reactant
Smiles
OC1(CCN(CC1)C(C)=O)C1=CC=C(C=C1)OC
Name
Quantity
250 mg
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
155 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×500 ml)
EXTRACTION
Type
EXTRACTION
Details
The extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 10% methanol in dichloromethane
ADDITION
Type
ADDITION
Details
containing 1% aqueous ammonia

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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